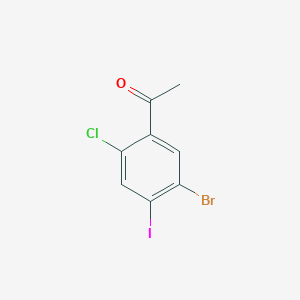

5'-Bromo-2'-chloro-4'-iodoacetophenone

Description

Properties

IUPAC Name |

1-(5-bromo-2-chloro-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIVDPOEUJLBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chloroacetophenone

The synthesis begins with 2-chloroacetophenone, where the chloro group directs electrophilic bromination to the meta position relative to the ketone (position 5).

Procedure :

Iodination of 5-Bromo-2-chloroacetophenone

The iodination step targets position 4, para to the chloro group, leveraging its ortho/para-directing nature despite being deactivating.

Procedure :

-

Reagents : I₂, 30% H₂O₂ (oxidizer), AlCl₃ (catalyst).

-

Mechanism : H₂O₂ oxidizes I₂ to I⁺, which undergoes electrophilic substitution para to Cl.

Data Table 1: Optimization of Iodination Conditions

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature | 40–60°C | 45°C |

| I₂ Equiv. | 0.5–1.5 | 1.0 |

| H₂O₂ Equiv. | 0.5–1.2 | 0.6 |

| Catalyst Loading | 5–15 mol% AlCl₃ | 10 mol% |

Halogen Exchange via Ullmann-Type Coupling

Synthesis of 4-Iodo Intermediate

A pre-functionalized iodoaryl boronic acid undergoes Suzuki coupling with 2-chloro-5-bromoacetophenone to introduce iodine at position 4.

Procedure :

-

Reagents : 4-Iodophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

Advantages :

-

High regioselectivity due to boronic acid specificity.

-

Tolerance for multiple halogens.

Limitations :

-

Requires pre-synthesis of boronic acid intermediates.

One-Pot Multi-Halogenation Using Swamping Catalysis

| Halogen Pair | Catalyst Loading (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|

| I/Br | 2.5 | −20 | 62 |

| I/Br | 3.0 | 0 | 68 |

| I/Cl | 2.5 | −20 | 55 |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential EAS | 70–75 | High | Moderate | High |

| Ullmann Coupling | 65–70 | Very High | Low | Moderate |

| Swamping Catalysis | 60–65 | Moderate | High | Low |

Key Findings :

-

Sequential EAS offers the best balance of yield and selectivity for lab-scale synthesis.

-

Swamping Catalysis is preferable for industrial-scale production despite lower yields.

-

Direct iodination para to chloro is feasible due to the dominance of chloro’s directing effects over bromine’s deactivation.

Challenges and Optimization Strategies

Competing Side Reactions

Solvent Effects

-

Polar Solvents : DMF enhances iodination rates but risks ketone oxidation.

-

Nonpolar Solvents : CH₂Cl₂ improves halogen solubility but slows reaction kinetics.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5’-Bromo-2’-chloro-4’-iodoacetophenone can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group or the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5’-Bromo-2’-chloro-4’-iodoacetophenone is used as an intermediate in the synthesis of complex organic molecules. Its unique halogenation pattern makes it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-4’-iodoacetophenone involves its ability to undergo various chemical reactions due to the presence of multiple halogen atoms. These halogens can participate in electrophilic aromatic substitution, nucleophilic substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Key Halogenated Acetophenone Derivatives

Note: Molecular weights estimated based on substituent contributions where explicit data is unavailable.

Physical Properties

- Melting Points: Halogen position significantly impacts melting behavior. For instance, 3′-Bromo-5′-chloro-2′-hydroxyacetophenone melts at 100°C , while 2-Bromo-2',4'-dichloroacetophenone melts above 110°C due to increased symmetry and halogen density .

- Molecular Weight: The iodine atom in 5'-Bromo-2'-chloro-4'-iodoacetophenone increases its molecular weight (~349.34) compared to bromo/chloro analogs (e.g., 233.49 for 2-Bromo-4'-chloroacetophenone) , affecting crystallinity and solubility.

Q & A

Q. What are the optimal synthetic routes for 5'-Bromo-2'-chloro-4'-iodoacetophenone, considering halogen reactivity and steric effects?

- Methodological Answer : Synthesis typically involves sequential halogenation of acetophenone derivatives. For example:

Initial Bromination : Use Br₂/FeBr₃ or NBS (N-bromosuccinimide) for regioselective bromination at the para position .

Chlorination : Electrophilic substitution with Cl₂/AlCl₃ or SOCl₂ under controlled conditions to avoid overhalogenation .

Iodination : Employ I₂/HNO₃ or KI/NaIO₄ for iodination, ensuring minimal steric hindrance from adjacent halogens .

Key Considerations :

- Halogen reactivity order (I > Br > Cl) may necessitate protecting groups for sequential substitution.

- Steric effects from bulky substituents (e.g., iodine) require mild reaction conditions to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing polyhalogenated acetophenones?

- Methodological Answer :

| Technique | Utility | Limitations |

|---|---|---|

| ¹H/¹³C NMR | Identifies halogen positions via deshielding effects and coupling constants. | Overlapping peaks due to multiple halogens may complicate analysis . |

| FT-IR | Confirms carbonyl (C=O) and C-X (X=Br, Cl, I) stretches. | Limited resolution for distinguishing halogens in crowded regions. |

| Mass Spectrometry (HRMS) | Determines molecular weight and isotopic patterns (e.g., Br/I splits). | Fragmentation patterns may obscure parent ion identification . |

| Validation : Cross-reference with X-ray crystallography for unambiguous structural confirmation . |

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in substitution reactions of polyhalogenated acetophenones?

- Methodological Answer :

- DFT Calculations : Model transition states to compare activation energies for potential substitution sites. For example, iodine’s large atomic radius may favor electrophilic attack at less sterically hindered positions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict nucleophilic/electrophilic sites .

- Case Study : In 2-Bromo-4'-chloroacetophenone, computational analysis revealed that chloro groups deactivate the ring, directing bromination to the para position .

Q. How to resolve contradictory crystallography and NMR data regarding the structure of 5'-Bromo-2'-chloro-4'-iodoacetophenone derivatives?

- Methodological Answer :

Q. Data Reconciliation Workflow :

- Step 1 : Verify sample purity via HPLC or TLC to rule out impurities affecting NMR signals .

- Step 2 : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

- Step 3 : Re-examine X-ray data for thermal motion artifacts or disorder in halogen positions .

Example : In 2-Bromo-4'-hydroxyacetophenone, conflicting NOESY and X-ray data were resolved by identifying dynamic conformational changes in solution .

Q. What role do halogen atoms play in the photostability and degradation pathways of 5'-Bromo-2'-chloro-4'-iodoacetophenone?

- Methodological Answer :

- Photodegradation Studies :

- UV-Vis Spectroscopy : Monitor absorbance changes under UV light to track degradation kinetics. Iodine’s heavy atom effect may accelerate radical formation .

- LC-MS Analysis : Identify degradation products (e.g., dehalogenated or oxidized species) .

- Key Finding : In 2-Bromo-2'-chloroacetophenone, chlorine stabilizes the carbonyl group against hydrolysis, while bromine enhances radical-mediated breakdown .

Data Contradiction Analysis

Q. How to address inconsistent yields in the synthesis of 5'-Bromo-2'-chloro-4'-iodoacetophenone across published methods?

- Methodological Answer :

- Variables to Investigate :

Reagent Purity : Trace moisture in AlCl₃ can reduce chlorination efficiency .

Temperature Control : Iodination at >60°C may lead to C-I bond cleavage, lowering yields .

Solvent Polarity : Polar solvents (e.g., DMF) improve halogen solubility but may promote side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.